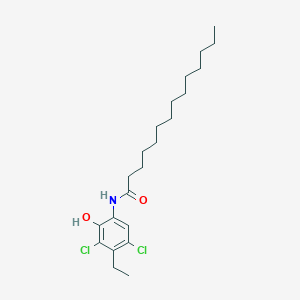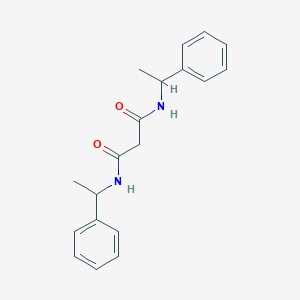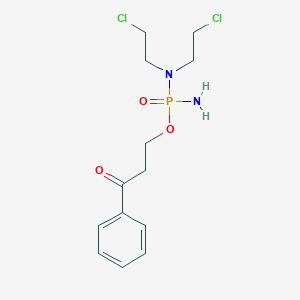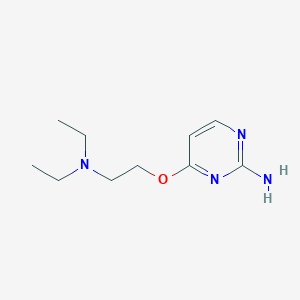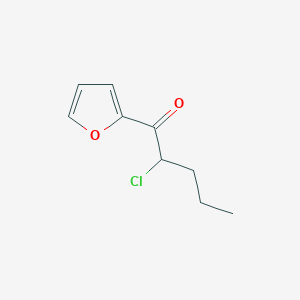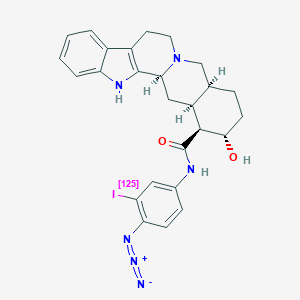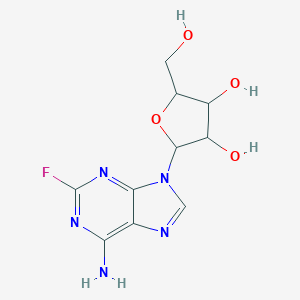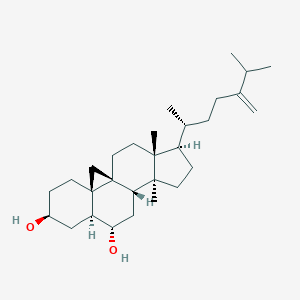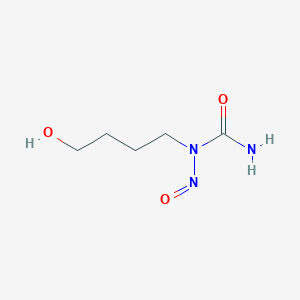
Hippuran N-hydroxysuccinimide ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hippuran N-hydroxysuccinimide ester is a chemical compound that is widely used in scientific research. It is a derivative of hippuric acid, which is a natural compound found in many plants and animals. Hippuran N-hydroxysuccinimide ester has several unique properties that make it an ideal tool for studying various biochemical and physiological processes.
Mechanism Of Action
Hippuran N-hydroxysuccinimide ester works by reacting with primary amines on biomolecules such as lysine residues on proteins. This reaction forms a stable covalent bond between the hippuran N-hydroxysuccinimide ester and the biomolecule, which can be detected using various techniques such as fluorescence spectroscopy or mass spectrometry.
Biochemical And Physiological Effects
Hippuran N-hydroxysuccinimide ester has several biochemical and physiological effects. It can alter the properties of proteins and other biomolecules by attaching fluorescent or radioactive tags, which can be used to study their function and interactions. It can also be used to selectively label specific proteins or peptides, which can be useful in drug discovery and development.
Advantages And Limitations For Lab Experiments
One advantage of using hippuran N-hydroxysuccinimide ester in lab experiments is its high specificity for primary amines, which allows for selective labeling of biomolecules. Another advantage is its ability to form stable covalent bonds with biomolecules, which allows for long-term detection and analysis. However, one limitation is its potential toxicity, which can affect the function of biomolecules and lead to false results.
Future Directions
There are several future directions for the use of hippuran N-hydroxysuccinimide ester in scientific research. One direction is the development of new labeling reagents that can selectively target different types of biomolecules such as carbohydrates or lipids. Another direction is the use of hippuran N-hydroxysuccinimide ester in vivo to study biochemical and physiological processes in living organisms. Additionally, the development of new techniques for detecting and analyzing hippuran N-hydroxysuccinimide ester-labeled biomolecules could lead to new insights into various biological processes.
Synthesis Methods
Hippuran N-hydroxysuccinimide ester can be synthesized using a variety of methods. One common method involves reacting hippuric acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. This reaction produces hippuran N-hydroxysuccinimide ester, which can be purified using various techniques such as column chromatography.
Scientific Research Applications
Hippuran N-hydroxysuccinimide ester has several applications in scientific research. It is commonly used as a fluorescent probe to study various biochemical and physiological processes such as protein-protein interactions, enzyme activity, and cell signaling pathways. It can also be used as a labeling reagent to attach fluorescent or radioactive tags to proteins, peptides, and other biomolecules.
properties
CAS RN |
109032-43-1 |
|---|---|
Product Name |
Hippuran N-hydroxysuccinimide ester |
Molecular Formula |
C12H11IN2O4 |
Molecular Weight |
372.13 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-(125I)iodanylanilino)acetate |
InChI |
InChI=1S/C12H11IN2O4/c13-8-3-1-2-4-9(8)14-7-12(18)19-15-10(16)5-6-11(15)17/h1-4,14H,5-7H2/i13-2 |
InChI Key |
QNMUIZSMSVHREF-QBRXFKMYSA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC2=CC=CC=C2[125I] |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC2=CC=CC=C2I |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC2=CC=CC=C2I |
synonyms |
hippuran N-hydroxysuccinimide ester N-hydroxysuccinimide hippuran este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



